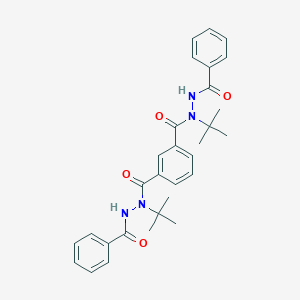
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor that has been developed as a potential anticancer drug. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of PARP enzymes, which are involved in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibition. This compound induces DNA damage and prevents cancer cells from repairing the damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the immune system, leading to increased anti-tumor activity.
Advantages and Limitations for Lab Experiments
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, this compound has some limitations, including its selectivity for PARP enzymes, which may limit its efficacy in some cancer types. It also has a short half-life in vivo, which may require frequent dosing in clinical trials.
Future Directions
There are several future directions for research on 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of combination therapies that target multiple pathways involved in DNA repair. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which may improve patient selection for clinical trials. Finally, the development of more potent and selective PARP inhibitors may improve the efficacy of this class of drugs in cancer treatment.
Synthesis Methods
The synthesis of 1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylphenol, followed by the reaction of the resulting intermediate with 3-methylxanthine. The final product is obtained by the reaction of the resulting intermediate with phosgene. The synthesis method has been optimized to obtain a high yield and purity of the product.
Scientific Research Applications
1,7-bis(4-chlorobenzyl)-8-(3,4-dimethylphenoxy)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent or in combination with other chemotherapy drugs. This compound has been shown to be effective against a wide range of cancer types, including breast, ovarian, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy.
Properties
Molecular Formula |
C28H24Cl2N4O3 |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
1,7-bis[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenoxy)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C28H24Cl2N4O3/c1-17-4-13-23(14-18(17)2)37-27-31-25-24(33(27)15-19-5-9-21(29)10-6-19)26(35)34(28(36)32(25)3)16-20-7-11-22(30)12-8-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
WRWPEVDMLYQKNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
